molecular formula C11H13N3O3S B2845973 N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide CAS No. 2097882-80-7

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide

Cat. No. B2845973
CAS RN: 2097882-80-7
M. Wt: 267.3
InChI Key: QGLZYZQWZUDCOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide” were not found, there are related studies that might provide insights. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported a simple and effective method for the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, there are related studies that might provide insights. For instance, a study reported the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Electrochemical and Spectroscopic Applications

  • Nonaqueous Capillary Electrophoresis : A study developed nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide, indicating its relevance in quality control and analytical chemistry (Ye et al., 2012).

  • Infrared Spectroscopy of Sulfonamide Derivatives : Research on the infrared spectra of sulfonamide derivatives, including pyridine and pyrimidine derivatives, highlights the importance of these compounds in understanding the electronic effects and bonding characteristics in sulfonamides (Uno et al., 1963).

Synthesis and Biological Evaluation

  • Histone Deacetylase Inhibition : The compound MGCD0103, structurally related to this compound, was discovered as an orally active histone deacetylase inhibitor, showing potential as an anticancer drug (Zhou et al., 2008).

  • Antimicrobial Polyamides : New nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines pendant structures have been synthesized, demonstrating significant antimicrobial properties and potential for biomedical applications (Hassan et al., 2015).

Materials Science and Chemistry

  • Electrochemical Behavior of Polyamides : A study explored the electrochemical behavior of new polyamides containing disulfide bonds and pyridine rings, indicating the application of these materials in organic electrolyte solutions and potential use in energy storage devices (Tsutsumi et al., 1996).

properties

IUPAC Name

N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]prop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-4-10(15)13-8-9-6-5-7-12-11(9)14(2)18(3,16)17/h1,5-7H,8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLZYZQWZUDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC(=O)C#C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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